molecular formula C20H19N3O3 B2823878 1-(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone CAS No. 1396885-49-6

1-(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone

Cat. No.: B2823878
CAS No.: 1396885-49-6
M. Wt: 349.39
InChI Key: NSQCMFHZLQRSSH-UHFFFAOYSA-N
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Description

1-(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone typically involves multiple steps, including the formation of the oxadiazole ring, the azetidine ring, and the final coupling with the naphthalene moiety. Common synthetic routes may include:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the azetidine ring: This step might involve the cyclization of a suitable amine with a halogenated precursor.

    Coupling with naphthalene: The final step could involve the reaction of the intermediate with a naphthalen-2-yloxy group under conditions such as palladium-catalyzed coupling.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in materials science or as a specialty chemical.

Mechanism of Action

The mechanism of action of 1-(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone would depend on its specific biological target. Potential mechanisms could include:

    Binding to enzymes or receptors: Inhibiting or activating specific biological pathways.

    Interacting with DNA or RNA: Modulating gene expression or protein synthesis.

    Disrupting cell membranes: Affecting cell viability and function.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(phenyl)ethanone: Similar structure but with a phenyl group instead of a naphthalene moiety.

    1-(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(pyridin-2-yloxy)ethanone: Contains a pyridine ring instead of naphthalene.

Uniqueness

1-(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone is unique due to its combination of functional groups, which may confer specific biological activities or chemical reactivity not observed in similar compounds.

Properties

IUPAC Name

1-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-2-naphthalen-2-yloxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-18(12-25-17-8-7-13-3-1-2-4-15(13)9-17)23-10-16(11-23)20-21-19(22-26-20)14-5-6-14/h1-4,7-9,14,16H,5-6,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQCMFHZLQRSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3CN(C3)C(=O)COC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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